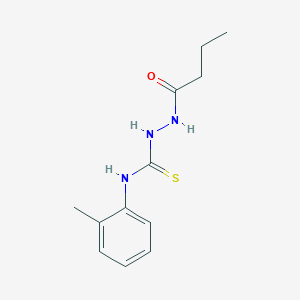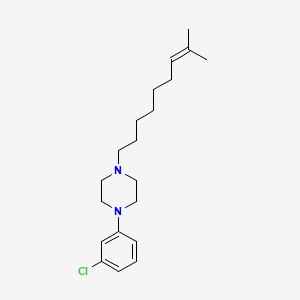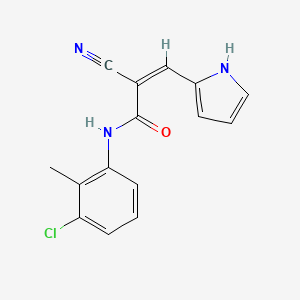![molecular formula C15H23NO B4671638 1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)
1-[3-(3-methylphenoxy)propyl]piperidine
説明
1-[3-(3-methylphenoxy)propyl]piperidine, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
作用機序
MPP acts as a competitive inhibitor of DAT by binding to the dopamine binding site on the transporter. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain, including increased locomotor activity and reinforcement behavior. MPP has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), although its affinity for these transporters is lower compared to DAT.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is associated with increased locomotor activity. MPP has also been shown to increase dopamine release in the prefrontal cortex, which is associated with reinforcement behavior. However, MPP has also been shown to have neurotoxic effects on dopaminergic neurons, which can lead to cell death and neurodegeneration.
実験室実験の利点と制限
MPP has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, which makes it a valuable tool to study the function of this transporter. MPP is also relatively easy to synthesize, and its effects can be easily measured using various techniques, such as microdialysis and electrochemistry. However, MPP also has several limitations. It has been shown to have neurotoxic effects on dopaminergic neurons, which can limit its use in long-term studies. MPP also has low affinity for other neurotransmitter transporters, such as NET and SERT, which can limit its use in studying the function of these transporters.
将来の方向性
There are several future directions for research on MPP. One direction is to study the neurotoxic effects of MPP on dopaminergic neurons and to develop strategies to mitigate these effects. Another direction is to study the effects of MPP on other neurotransmitter transporters, such as NET and SERT, and to develop more selective inhibitors of these transporters. Additionally, MPP can be used as a tool to study the role of DAT in various neurological disorders, such as addiction and ADHD.
科学的研究の応用
MPP has been extensively studied for its potential applications in the field of neuroscience. It has been used as a tool to study the function of the dopamine transporter (DAT) and its role in various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). MPP is a potent inhibitor of DAT, which makes it a valuable tool to study the function of this transporter.
特性
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14-7-5-8-15(13-14)17-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOQHDESQBGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
![4-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4671567.png)
![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)


methanone](/img/structure/B4671616.png)


![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)

![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)
